BRD4 Inhibitor-19

Epigenetics Oncology Multiple Myeloma

BRD4 Inhibitor-19 (CAS: 2757865-63-5) is a synthetic small-molecule inhibitor within the Bromodomain and Extra-Terminal (BET) family, specifically targeting the first bromodomain of BRD4 (BRD4-BD1). It is characterized as a BET inhibitor with a reported half-maximal inhibitory concentration (IC50) of 55 nM against BRD4-BD1 in biochemical assays.

Molecular Formula C29H25N5O3
Molecular Weight 491.5 g/mol
Cat. No. B12421325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-19
Molecular FormulaC29H25N5O3
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NN=C(O5)C6=CC=CC=C6)C
InChIInChI=1S/C29H25N5O3/c1-18-26(19(2)37-32-18)22-14-15-24-23(16-22)27(20-10-6-4-7-11-20)34(29(35)33(24)3)17-25-30-31-28(36-25)21-12-8-5-9-13-21/h4-16,27H,17H2,1-3H3
InChIKeyMIPKYDRPRCWVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD4 Inhibitor-19: Chemical Identity, Mechanism, and Procurement Baseline for BET Inhibitor Research


BRD4 Inhibitor-19 (CAS: 2757865-63-5) is a synthetic small-molecule inhibitor within the Bromodomain and Extra-Terminal (BET) family, specifically targeting the first bromodomain of BRD4 (BRD4-BD1) [1]. It is characterized as a BET inhibitor with a reported half-maximal inhibitory concentration (IC50) of 55 nM against BRD4-BD1 in biochemical assays [2]. The compound is supplied for research use in oncology, with vendor annotations indicating applicability for multiple myeloma studies .

Why BRD4 Inhibitor-19 Cannot Be Interchanged with Pan-BET or Alternative BRD4 Inhibitors


Generic substitution among BRD4/BET inhibitors is scientifically invalid due to profound differences in domain selectivity, binding kinetics, and off-target profiles. BRD4 contains two distinct bromodomains (BD1 and BD2), each with unique biological functions. While some inhibitors are pan-BET (e.g., JQ1) or pan-BRD4 (e.g., ZL0420), others exhibit exquisite selectivity for BD1 (e.g., iBRD4-BD1) or BD2 (e.g., XY221) [1]. BRD4 Inhibitor-19 is annotated as a BRD4-BD1 inhibitor, but critical parameters such as intra-BET selectivity, BD2 cross-reactivity, and functional cellular potency remain uncharacterized in public literature [2]. Therefore, substituting BRD4 Inhibitor-19 with another compound based solely on nominal target class would introduce uncontrolled experimental variables, potentially confounding data interpretation and reproducibility.

BRD4 Inhibitor-19: Quantitative Differentiation vs. Closest Analogs Based on Available Data


BRD4-BD1 Biochemical Potency: Head-to-Head Comparison with iBRD4-BD1

BRD4 Inhibitor-19 exhibits an IC50 of 55 nM against the BRD4 first bromodomain (BD1) [1]. In direct comparison, iBRD4-BD1, a selective BD1 inhibitor, demonstrates higher potency with an IC50 of 12 nM [2]. This 4.6-fold difference in biochemical potency may translate to distinct dosing requirements and target engagement profiles in cellular assays.

Epigenetics Oncology Multiple Myeloma

Domain Selectivity Profile: Absence of BD2 Cross-Reactivity Data Constitutes a Critical Differentiator

Unlike well-characterized inhibitors such as ZL0420 (BRD4-BD1 IC50 = 27 nM, BD2 IC50 = 32 nM) [1] or JQ1 (pan-BET, BD1 IC50 ~77 nM, BD2 IC50 ~33 nM) , BRD4 Inhibitor-19 lacks publicly available selectivity data for BRD4-BD2 or other BET family bromodomains. This represents a significant differentiation point: while ZL0420 is a balanced dual BD1/BD2 inhibitor and JQ1 is a pan-BET inhibitor, BRD4 Inhibitor-19's selectivity profile is undefined.

Epigenetics Selectivity Off-Target

Cellular Antiproliferative Activity: Cross-Study Comparison with Clinical Candidate OTX015

Cellular potency data for BRD4 Inhibitor-19 is not publicly reported. In contrast, OTX015 (MK-8628), a clinical-stage pan-BET inhibitor, demonstrates antiproliferative GI50 values of approximately 0.2 µM in glioblastoma cell lines [1] and median IC50 of 0.192 µM in DLBCL cells [2]. The absence of cellular efficacy data for BRD4 Inhibitor-19 limits its immediate applicability in cell-based assays compared to well-validated probes like OTX015.

Cancer Proliferation Multiple Myeloma

In Vivo Pharmacokinetic and Efficacy Data: Complete Absence of Preclinical Validation

No in vivo pharmacokinetic (PK), pharmacodynamic (PD), or tumor xenograft efficacy data are publicly available for BRD4 Inhibitor-19. This contrasts sharply with clinical candidates like OTX015, for which oral administration in orthotopic glioblastoma xenograft models significantly increased survival and demonstrated blood-brain barrier penetration with 7-15 fold higher tumor levels [1]. For pan-BET tool compounds like JQ1, extensive in vivo PK/PD modeling is available [2]. The absence of such data for BRD4 Inhibitor-19 restricts its use to in vitro or biochemical applications.

Pharmacokinetics In Vivo Multiple Myeloma

Vendor Annotated Research Application: Multiple Myeloma Focus

Multiple vendors annotate BRD4 Inhibitor-19 for use in multiple myeloma research [1]. This annotation is supported by the established role of BRD4 in multiple myeloma pathogenesis and the therapeutic potential of BET inhibition in this indication [2]. However, this is not a unique differentiator, as other BET inhibitors (e.g., JQ1, OTX015) are also widely applied in multiple myeloma models.

Multiple Myeloma Hematologic Malignancy BRD4

Physicochemical and Formulation Properties: LogP and Solubility Profile

BRD4 Inhibitor-19 has a calculated LogP of 4.5 and a topological polar surface area (tPSA) of 88.5 Ų [1]. These values indicate moderate lipophilicity and potential for cell permeability. In contrast, iBRD4-BD1 has a lower LogP of approximately 2.8 , suggesting BRD4 Inhibitor-19 may exhibit different solubility and membrane partitioning behavior. However, without empirical solubility data, this remains a theoretical differentiator.

Drug Development Formulation Physicochemical

Optimal Research and Industrial Use Cases for BRD4 Inhibitor-19 Based on Available Evidence


Biochemical BRD4-BD1 Inhibition Assays with Moderate Potency Requirements

BRD4 Inhibitor-19 is suitable for biochemical assays (e.g., TR-FRET, AlphaScreen) measuring BRD4-BD1 binding inhibition, where an IC50 of 55 nM provides a moderate dynamic range [1]. For assays requiring high BD1 occupancy at low concentrations, the more potent iBRD4-BD1 (IC50 = 12 nM) is recommended [2].

Pilot Studies in Multiple Myeloma Cell Lines Requiring BRD4-BD1 Targeting

Given vendor annotations for multiple myeloma research [1], BRD4 Inhibitor-19 may be employed in exploratory studies of multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) to assess BRD4-BD1 inhibition effects. However, due to the absence of cellular potency data, users must empirically determine effective concentrations and validate target engagement [2].

Comparative Tool Compound for BRD4-BD1 Selectivity Studies

In experiments designed to dissect the biological roles of BRD4 bromodomains, BRD4 Inhibitor-19 can serve as a comparator compound alongside well-characterized inhibitors (e.g., iBRD4-BD1 for BD1 selectivity, ZL0420 for dual BD1/BD2 inhibition) to evaluate functional consequences of differential BRD4 targeting [1]. Interpretation is limited by the lack of selectivity data for BRD4 Inhibitor-19 itself [2].

In Vitro Target Engagement Studies with Parallel Selectivity Assessment

BRD4 Inhibitor-19 can be used in cellular thermal shift assays (CETSA) or BRD4 NanoBRET target engagement assays to confirm BRD4-BD1 binding in live cells [1]. Concurrent profiling against a BET bromodomain panel is strongly advised to empirically define the compound's selectivity profile, which remains uncharacterized in public literature [2].

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